
5,5'-Bis(4-undecylphenyl)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing five-membered aromatic rings. The compound is notable for its extended π-conjugation and the presence of long alkyl chains, which can influence its solubility and self-assembly properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling.
Introduction of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts acylation reaction, where the bithiophene core reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of Undecyl Chains: The undecyl chains can be attached to the phenyl groups through a Grignard reaction or a similar alkylation process.
Industrial Production Methods
Industrial production of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl rings or the thiophene rings, potentially leading to the formation of dihydrothiophenes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: The compound’s extended π-conjugation makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs).
Materials Science: Its ability to self-assemble into ordered structures can be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a model system to study the interactions between π-conjugated systems and biological molecules.
Mecanismo De Acción
The mechanism of action of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene in its applications is largely dependent on its electronic properties. The extended π-conjugation allows for efficient charge transport, making it useful in electronic devices. In biological systems, its interactions with biomolecules can be studied to understand the effects of π-conjugation on molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
5,5’-Bis(4-hexylphenyl)-2,2’-bithiophene: Similar structure but with shorter alkyl chains.
5,5’-Bis(4-octylphenyl)-2,2’-bithiophene: Similar structure but with medium-length alkyl chains.
5,5’-Bis(4-dodecylphenyl)-2,2’-bithiophene: Similar structure but with longer alkyl chains.
Uniqueness
The uniqueness of 5,5’-Bis(4-undecylphenyl)-2,2’-bithiophene lies in its specific alkyl chain length, which can influence its solubility, self-assembly properties, and electronic characteristics. This makes it a valuable compound for tailoring material properties in specific applications.
Propiedades
Número CAS |
918441-41-5 |
|---|---|
Fórmula molecular |
C42H58S2 |
Peso molecular |
627.0 g/mol |
Nombre IUPAC |
2-(4-undecylphenyl)-5-[5-(4-undecylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C42H58S2/c1-3-5-7-9-11-13-15-17-19-21-35-23-27-37(28-24-35)39-31-33-41(43-39)42-34-32-40(44-42)38-29-25-36(26-30-38)22-20-18-16-14-12-10-8-6-4-2/h23-34H,3-22H2,1-2H3 |
Clave InChI |
LESIRYIPGGJKBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



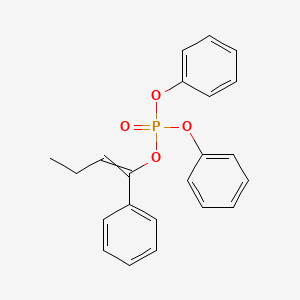
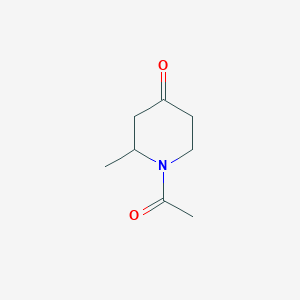
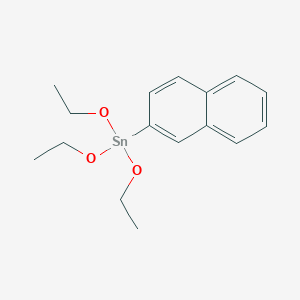
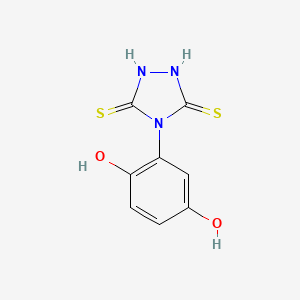


![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)
![1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12617191.png)
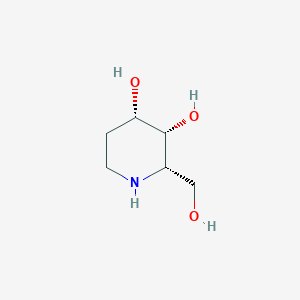
![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)
![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)

